Fmoc-D-Alb-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

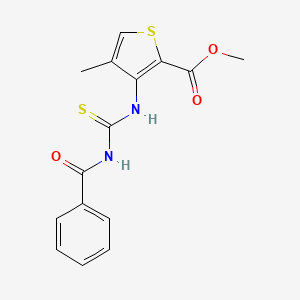

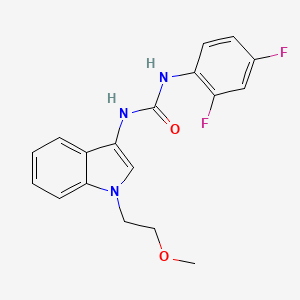

“Fmoc-D-Alb-OH” is a compound used in peptide synthesis . It is also known as “Fmoc-D-Ala-OH” and has a molecular formula of C18H17NO4 . Its molar mass is 311.33 g/mol . It is used as a building block for solid phase peptide synthesis .

Synthesis Analysis

This compound is synthesized using standard Fmoc chemistry . The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of some sequences can be problematic due to the many steps and chemical compounds involved and the chemical nature of specific amino acids .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H19N3O5 . The InChI representation of the molecule is InChI=1S/C19H19N3O5/c20-18 (25)21-9-16 (17 (23)24)22-19 (26)27-10-15-13-7-3-1-5-11 (13)12-6-2-4-8-14 (12)15/h1-8,15-16H,9-10H2, (H,22,26) (H,23,24) (H3,20,21,25) .

Chemical Reactions Analysis

This compound is used in peptide synthesis, which is a complex process involving multiple steps . For example, longer peptide chains are susceptible to incomplete deprotection and coupling reactions . Mass spectrometry is often used to assess the accuracy of peptide synthesis and to validate the identity of the synthesized peptides .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 369.4 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 7 and a Topological Polar Surface Area of 131 Ų .

科学研究应用

肽合成和结构分析Fmoc-D-Alb-OH在肽的逐步固相合成中起着至关重要的作用,作为N-α-保护基。它在近红外傅里叶变换拉曼光谱监测下的脱保护对于理解肽链的形成和二级结构至关重要,揭示了它对促进主要是β-折叠构象的影响(Larsen等人,1993).

纳米技术和材料科学在纳米技术和材料科学领域,探索了Fmoc修饰的自组装构建块,包括this compound衍生物,以了解它们的抗菌和抗炎能力。这些纳米组装体在开发用于生物医学应用的增强复合材料方面显示出前景,证明了对细菌生长的显着抑制作用,而对哺乳动物细胞没有细胞毒性作用(施奈德等人,2019).

分析化学应用This compound衍生物用于高效液相色谱(HPLC)中,用于分离和分析氨基酸。用Fmoc衍生化增强了检测和定量能力,在分析蛋白质水解物以进行鉴定时提供了高通量和可重复性(欧等人,1996).

生物医学工程研究了this compound衍生物自组装成水凝胶的特性,以了解它们在生物医学应用中的潜力,例如药物递送系统和组织工程支架。这些水凝胶具有机械和荧光特性,有助于稳定和递送体内治疗剂(罗伊和班纳吉,2011).

酶学研究和生化应用使用this compound衍生物进行酶促去磷酸化研究,深入了解了水凝胶硬度和分子排列的控制,突出了它们在三维细胞培养和其他生化应用中的潜力(桑顿等人,2009).

作用机制

Target of Action

Fmoc-D-Alb-OH, also known as Fmoc-D-Alanine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the peptide synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in peptide synthesis involves a series of biochemical reactions. The Fmoc group is introduced to the amine group of an amino acid, forming a carbamate . This carbamate then undergoes a series of reactions during peptide synthesis, with the Fmoc group serving to protect the amine. Once the peptide synthesis is complete, the Fmoc group is removed using a base .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, this compound allows for the formation of peptide bonds without unwanted side reactions . This leads to the production of peptides with the desired sequence and structure.

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the solution is critical, as the Fmoc group is removed by a base . The temperature and solvent used can also impact the efficiency of the Fmoc group’s introduction and removal . Furthermore, the fluorenyl group of this compound has a strong absorbance in the ultraviolet region, which can be useful for monitoring the coupling and deprotection reactions .

安全和危害

未来方向

The use of Fmoc-D-Alb-OH and similar compounds in peptide synthesis is expected to continue to grow due to the increasing demand from medicinal chemistry and pharmacology . There is ongoing research into improving peptide quality, synthesis time, and exploring novel synthetic targets . The development of DNA-encoded chemical libraries (DECLs) of peptides is a promising area of future research .

属性

IUPAC Name |

(2R)-3-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSICSLZBMDMQRC-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CNC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)

![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2407447.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)

![N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2407452.png)

![N~6~-(3-chlorophenyl)-N~6~-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2407453.png)

![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2407454.png)